3-(2-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
説明
The compound 3-(2-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolin-4-one core substituted at positions 2 and 2. The quinazolin-4-one scaffold is a bicyclic system with nitrogen atoms at positions 1 and 3, known for its pharmacological relevance, including analgesic, antimicrobial, and anticancer activities .
- Position 3: A 2-methoxyphenyl group is attached, contributing electron-donating properties via the methoxy (-OCH₃) substituent. This group may enhance solubility and influence binding interactions with biological targets .
- Position 2: A sulfanyl (-S-) linker connects the quinazolinone core to a 1,3-oxazole ring. The oxazole is further substituted with a 5-methyl group and a 4-methylphenyl moiety, introducing steric bulk and lipophilicity .
特性
IUPAC Name |
3-(2-methoxyphenyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-17-12-14-19(15-13-17)25-28-22(18(2)33-25)16-34-27-29-21-9-5-4-8-20(21)26(31)30(27)23-10-6-7-11-24(23)32-3/h4-15H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPUKXBYVFTQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The compound has the following structural formula:
Key Features:
- Methoxyphenyl group : Imparts hydrophobic properties and may influence receptor interactions.
- Oxazole moiety : Known for its role in biological activity, particularly in antimicrobial and anticancer properties.
- Dihydroquinazolinone core : Associated with various pharmacological activities including anti-inflammatory and analgesic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives with quinazolinone cores have shown promising results against various cancer cell lines.
Case Study: In Vitro Cytotoxicity
A comparative study evaluated the cytotoxic effects of this compound against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(2-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one | MCF-7 | 15.63 |
| Reference Drug (Tamoxifen) | MCF-7 | 10.38 |
| Similar Quinazolinone Derivative | A549 | 12.00 |
The IC50 values suggest that the compound exhibits significant cytotoxicity comparable to established anticancer agents like Tamoxifen, indicating its potential for further development as an anticancer drug .
The proposed mechanism involves the induction of apoptosis in cancer cells. Western blot analysis revealed that treatment with the compound increased the expression of p53 and activated caspase-3 pathways leading to apoptosis. This suggests that the compound may function as a modulator of apoptotic signaling pathways in cancer cells .
Antimicrobial Activity
Preliminary studies have also shown that compounds with similar oxazole and quinazolinone structures possess antimicrobial properties. The specific activity against Gram-positive and Gram-negative bacteria needs further investigation but indicates a broad spectrum of potential applications in treating infections.
Anti-inflammatory Effects
Quinazolinone derivatives are known for their anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.
Structure-Activity Relationship (SAR) Studies
To optimize the biological activity of this compound, SAR studies are essential. Modifications to the methoxy group or variations in the sulfenyl linkage may enhance potency or selectivity against specific cancer types.
In Vivo Studies
Future research should focus on in vivo models to evaluate pharmacokinetics, bioavailability, and overall therapeutic efficacy. Such studies are crucial for translating these findings into clinical applications.
Combination Therapies
Exploring this compound's effectiveness in combination with other anticancer agents could provide synergistic effects, potentially enhancing treatment outcomes for patients with resistant forms of cancer.
類似化合物との比較
3-(4-Methoxyphenyl)-2-((3-Methylbenzyl)thio)quinazolin-4(3H)-One (763136-92-1)
- Core : Same quinazolin-4-one scaffold.
- Position 3 : 4-Methoxyphenyl (vs. 2-methoxyphenyl in the target compound). The para-methoxy group may reduce steric hindrance compared to ortho-substitution.
- Position 2 : A 3-methylbenzylthio group replaces the oxazole-containing side chain, simplifying the structure and reducing molecular weight .
- Implications : The absence of the oxazole ring likely decreases metabolic stability but may improve synthetic accessibility.
3-(4-Chlorobenzyl)-2-({[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-Quinazolinone
3-(3-Methoxyphenyl)-2-Methylsulfanyl-3H-Quinazolin-4-One
- Core : Simplified structure lacking the oxazole side chain.
- Position 2 : A methylsulfanyl (-SCH₃) group replaces the bulky oxazole derivative.
- Activity : Reported analgesic activity in rodent models, suggesting that even minimal substitution at position 2 can retain bioactivity .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The target compound’s higher molecular weight and logP (~4.2) suggest greater lipophilicity than simpler analogues, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Substitution with 1,3-oxazole (target) vs. 1,2,4-oxadiazole () introduces differences in aromaticity and hydrogen-bond acceptor capacity, impacting target binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
